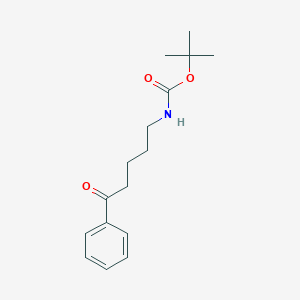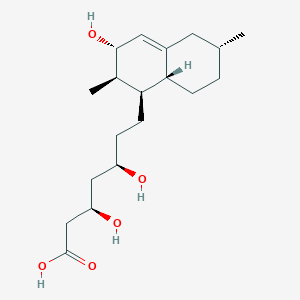
1-(4,4-Difluorocyclohexyl)ethanone
Descripción general
Descripción
1-(4,4-Difluorocyclohexyl)ethanone is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry. Its synthesis, molecular structure, and properties have been the subject of scientific research to explore its functionalities and applications.
Synthesis Analysis
The synthesis of related compounds often involves polycondensation reactions, and strategies for creating complex structures incorporating difluorinated motifs. For instance, multicyclic polyethers with pendant keto groups have been synthesized via polycondensation of silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane with difluoroacetophenones, indicating a method that could potentially be adapted for the synthesis of 1-(4,4-Difluorocyclohexyl)ethanone (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
Molecular Structure Analysis
Quantum chemical calculations and experimental methods such as X-ray diffraction, UV-vis spectra, and NMR spectroscopy are crucial for identifying and confirming the molecular structure of compounds. These techniques provide insights into the bond lengths, angles, and overall geometry of the molecule, as seen in studies on related compounds (Koca et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-(4,4-Difluorocyclohexyl)ethanone would be influenced by the presence of difluorocyclohexyl and ethanone functional groups. Research on similar compounds has shown that difluoro(heteroaryl)methyl moieties exhibit notable antifungal activities, suggesting potential reactivity and biological activity (Eto, Kaneko, & Sakamoto*, 2000).
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
The development of chemosensors based on specific fluorophoric platforms highlights a potential application area for complex organic compounds, including derivatives similar to "1-(4,4-Difluorocyclohexyl)ethanone." These compounds are used to detect various analytes with high selectivity and sensitivity, indicating their utility in chemical sensing technologies. This suggests that derivatives of "1-(4,4-Difluorocyclohexyl)ethanone" might be explored for similar applications in developing novel chemosensors (Roy, 2021).
Environmental Degradation
Research on the microbial degradation of polyfluoroalkyl chemicals offers insights into how complex fluorinated compounds, possibly including "1-(4,4-Difluorocyclohexyl)ethanone," behave in the environment. Understanding the degradation pathways of these compounds is crucial for assessing their environmental fate and designing strategies for mitigating their potential impacts (Liu & Avendaño, 2013).
Ethnobotanical Properties
Exploring the ethnobotanical properties of various plants and their chemical constituents can provide a framework for studying the biological activities of complex organic compounds. While not directly related to "1-(4,4-Difluorocyclohexyl)ethanone," understanding the pharmacological applications of natural compounds offers a basis for researching synthetic derivatives for similar or enhanced effects (Thakre et al., 2016).
Emerging Organohalides
The study of emerging organohalides, including their environmental occurrence and remediation, is relevant for understanding the behavior of fluorinated compounds in nature. This research can inform the development of remediation strategies for compounds like "1-(4,4-Difluorocyclohexyl)ethanone" if they pose environmental risks (He et al., 2021).
Propiedades
IUPAC Name |
1-(4,4-difluorocyclohexyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c1-6(11)7-2-4-8(9,10)5-3-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZGQHEAPUDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559427 | |
| Record name | 1-(4,4-Difluorocyclohexyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluorocyclohexyl)ethanone | |
CAS RN |
121629-16-1 | |
| Record name | 1-(4,4-Difluorocyclohexyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4,4-difluorocyclohexyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)

